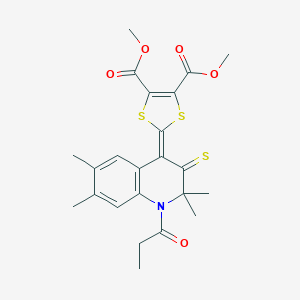![molecular formula C15H14N2O5S B404329 2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid CAS No. 325989-36-4](/img/structure/B404329.png)
2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid is a complex organic compound that belongs to the class of benzoic acids It is characterized by the presence of methoxy groups at the 2 and 3 positions, a thienylcarbonyl hydrazono group at the 6 position, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the hydrazone: The reaction between 2-thienylcarbonyl chloride and hydrazine hydrate to form the corresponding hydrazone.
Aldol condensation: The hydrazone is then subjected to an aldol condensation reaction with 2,3-dimethoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazono group can be reduced to form the corresponding hydrazine derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Signal transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzoic acid: Lacks the hydrazono and thienylcarbonyl groups.
2,6-dimethoxybenzoic acid: Similar structure but with methoxy groups at different positions.
2-thienylcarbonyl hydrazone derivatives: Compounds with similar hydrazono groups but different aromatic backbones.
Uniqueness
2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and hydrazono groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
325989-36-4 |
|---|---|
Molecular Formula |
C15H14N2O5S |
Molecular Weight |
334.3g/mol |
IUPAC Name |
2,3-dimethoxy-6-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O5S/c1-21-10-6-5-9(12(15(19)20)13(10)22-2)8-16-17-14(18)11-4-3-7-23-11/h3-8H,1-2H3,(H,17,18)(H,19,20)/b16-8+ |
InChI Key |
JYCNPZFYWHLFEG-LZYBPNLTSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CS2)C(=O)O)OC |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=CS2)C(=O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CS2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-methoxyanilino)-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B404246.png)
![8-chloro-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404247.png)
![tetramethyl 6-(2-chlorobenzoyl)-5,5-dimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate](/img/structure/B404248.png)
![8-bromo-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404250.png)
![4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B404251.png)
![5-(2-chlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404252.png)
![4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404254.png)
![2,6-Dichlorobenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B404256.png)

![N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B404262.png)
![N'-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide](/img/structure/B404264.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B404267.png)

![3-[({4-chloro-3-nitrophenyl}imino)methyl]-9-ethyl-9H-carbazole](/img/structure/B404270.png)
